3'-(Trifluoromethylsulfonyloxy)acetophenone

Catalog No.
S12996209
CAS No.
M.F
C9H7F3O4S
M. Wt
268.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3'-(Trifluoromethylsulfonyloxy)acetophenone

Product Name

3'-(Trifluoromethylsulfonyloxy)acetophenone

IUPAC Name

(3-acetylphenyl) trifluoromethanesulfonate

Molecular Formula

C9H7F3O4S

Molecular Weight

268.21 g/mol

InChI

InChI=1S/C9H7F3O4S/c1-6(13)7-3-2-4-8(5-7)16-17(14,15)9(10,11)12/h2-5H,1H3

InChI Key

VJKSJJXPQXTAFW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OS(=O)(=O)C(F)(F)F

3'-(Trifluoromethylsulfonyloxy)acetophenone is an organic compound characterized by the presence of a trifluoromethylsulfonyloxy group attached to the acetophenone structure. Its molecular formula is C₉H₇F₃O₃S, and it has a molecular weight of approximately 248.21 g/mol. The trifluoromethylsulfonyloxy moiety enhances the compound's reactivity and lipophilicity, making it of interest in various chemical and biological applications.

Due to its functional groups. Notably, it can undergo nucleophilic substitution reactions, where the trifluoromethylsulfonyloxy group can be replaced by nucleophiles. Additionally, it can react with amines to form sulfonamide derivatives, which are significant in medicinal chemistry. The compound may also participate in oxidation and reduction reactions, depending on the reaction conditions.

Several synthetic routes exist for producing 3'-(trifluoromethylsulfonyloxy)acetophenone:

  • Nucleophilic Substitution: This method involves the reaction of acetophenone derivatives with trifluoromethanesulfonic anhydride or trifluoromethanesulfonyl chloride in the presence of a base to form the desired sulfonate ester.
  • Direct Fluorination: Utilizing fluorinating agents under controlled conditions can introduce the trifluoromethyl group into acetophenone derivatives.
  • Oxidative Methods: Oxidation of suitable precursors can yield 3'-(trifluoromethylsulfonyloxy)acetophenone through various oxidation strategies.

3'-(Trifluoromethylsulfonyloxy)acetophenone finds applications in:

  • Medicinal Chemistry: As a building block for synthesizing pharmaceuticals, particularly those targeting cancer and other diseases.
  • Material Science: Used in developing advanced materials with specific chemical properties due to its unique functional groups.
  • Agricultural Chemicals: Potential use in designing agrochemicals with enhanced efficacy.

Several compounds share structural similarities with 3'-(trifluoromethylsulfonyloxy)acetophenone, including:

Compound NameCAS NumberSimilarityUnique Features
1-(3,5-Bis(trifluoromethyl)phenyl)ethanone30071-93-31.00Contains two trifluoromethyl groups, enhancing lipophilicity.
1-(3-(Trifluoromethyl)phenyl)propan-1-one1533-03-50.98Propenyl chain increases reactivity; potential for different biological activities.
4'-Methoxy-3'-(trifluoromethyl)acetophenone--Contains a methoxy group that may influence solubility and biological interactions.

The uniqueness of 3'-(trifluoromethylsulfonyloxy)acetophenone lies in its specific trifluoromethylsulfonyloxy functional group, which enhances its reactivity and potential applications compared to other similar compounds.

XLogP3

2.6

Hydrogen Bond Acceptor Count

7

Exact Mass

268.00171436 g/mol

Monoisotopic Mass

268.00171436 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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